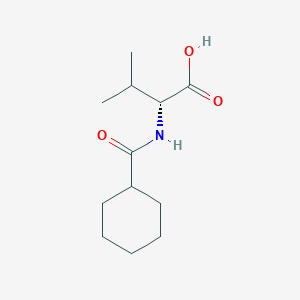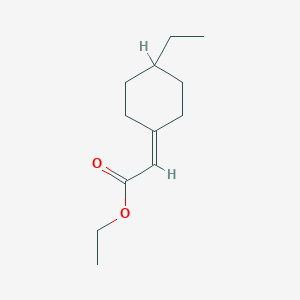![molecular formula C6H4ClN3O B13543478 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol is a heterocyclic compound with a molecular formula of C6H4ClN3O. It is a versatile chemical compound known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4th position and a hydroxyl group at the 5th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, followed by chlorination to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and minimizing by-products. These methods often involve the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure high efficiency and consistency in production .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 5th position can participate in oxidation-reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which have applications in pharmaceuticals and organic synthesis .
Wissenschaftliche Forschungsanwendungen
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic compounds, including kinase inhibitors.
Biology: The compound is studied for its potential as an anticancer and antiviral agent.
Medicine: It serves as an intermediate in the synthesis of drugs for treating inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Industry: The compound is used in the production of various pharmaceutical intermediates and active pharmaceutical ingredients
Wirkmechanismus
The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of Janus kinase (JAK) enzymes, interfering with the JAK-STAT signaling pathway. This pathway is crucial for cell division, survival, and immune response. By inhibiting JAK enzymes, the compound can modulate immune responses and reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol can be compared with other similar compounds, such as:
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the hydroxyl group at the 5th position.
7H-pyrrolo[2,3-d]pyrimidin-4-ol: Similar core structure but lacks the chlorine atom at the 4th position.
5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains an iodine atom and a methyl group, offering different reactivity and applications .
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C6H4ClN3O |
|---|---|
Molekulargewicht |
169.57 g/mol |
IUPAC-Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol |
InChI |
InChI=1S/C6H4ClN3O/c7-5-4-3(11)1-8-6(4)10-2-9-5/h1-2,11H,(H,8,9,10) |
InChI-Schlüssel |
NQFARXPZGJHVDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





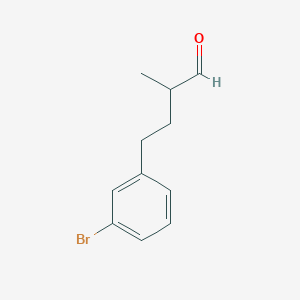
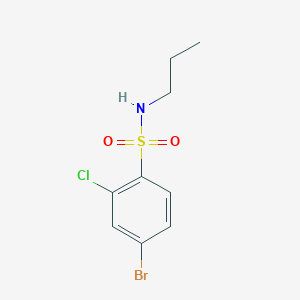
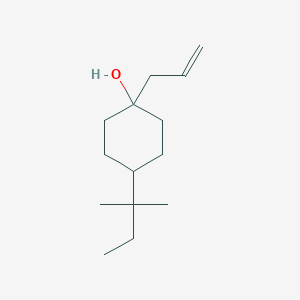


![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)

